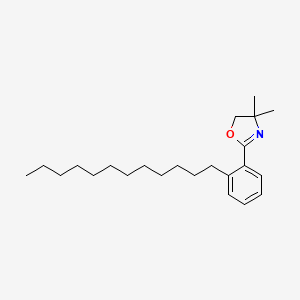
2-(2-Dodecylphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Cat. No. B8534008
M. Wt: 343.5 g/mol
InChI Key: MSVILKWLCBBYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04730005
Procedure details


To freshly prepared dodecylmagnesium bromide (from 30.13 mmoles of dodecyl bromide and 26.20 mmoles of magnesium) in distilled tetrahydrofuran (50 ml) was added 2-(2-methoxyphenyl)-4,4-dimethyloxazoline [A. I. Meyers et al., J. Org. Chem., 43, 1372 (1978)] (17.88 mmoles) in tetrahydrofuran (30 ml). The resultant yellow solution was stirred under argon at ambient temperature for 20 hours. The solution was cooled in an ice water bath and quenched with aqueous ammonium chloride (100 ml). The reaction product was extracted into diethyl ether (100 ml) and the organic phase was washed with saturated sodium chloride solution (50 ml) and then dried over anhydrous magnesium sulfate. Evaporation of the organic phase afforded a colorless oil which was purified by flash chromatography over silica gel with 5 percent ethyl acetate in hexane as eluant to afford the desired product as a pale yellow oil.
Name
dodecylmagnesium bromide
Quantity
30.13 mmol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CO[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[O:24][CH2:25][C:26]([CH3:29])([CH3:28])[N:27]=1>O1CCCC1>[CH2:1]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[O:24][CH2:25][C:26]([CH3:29])([CH3:28])[N:27]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Inputs


Step One
|
Name
|
dodecylmagnesium bromide
|
|
Quantity
|
30.13 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)C=1OCC(N1)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resultant yellow solution was stirred under argon at ambient temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled in an ice water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with aqueous ammonium chloride (100 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction product was extracted into diethyl ether (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with saturated sodium chloride solution (50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a colorless oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash chromatography over silica gel with 5 percent ethyl acetate in hexane as eluant
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)C1=C(C=CC=C1)C=1OCC(N1)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

